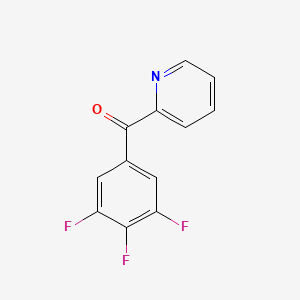

2-(3,4,5-Trifluorobenzoyl)pyridine

Description

2-(3,4,5-Trifluorobenzoyl)pyridine is a fluorinated aromatic compound featuring a pyridine ring substituted at the 2-position with a 3,4,5-trifluorobenzoyl group. This structural motif is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing effects of fluorine atoms, which enhance stability, modulate solubility, and influence intermolecular interactions.

Properties

IUPAC Name |

pyridin-2-yl-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F3NO/c13-8-5-7(6-9(14)11(8)15)12(17)10-3-1-2-4-16-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGWJLNARSFIQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642032 | |

| Record name | (Pyridin-2-yl)(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-18-4 | |

| Record name | 2-Pyridinyl(3,4,5-trifluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Pyridin-2-yl)(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-Trifluorobenzoyl)pyridine typically involves the reaction of 3,4,5-trifluorobenzoyl chloride with pyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:

3,4,5-Trifluorobenzoyl chloride+Pyridine→2-(3,4,5-Trifluorobenzoyl)pyridine+HCl

Industrial Production Methods: In an industrial setting, the production of 2-(3,4,5-Trifluorobenzoyl)pyridine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent extraction and recrystallization techniques are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4,5-Trifluorobenzoyl)pyridine can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Nucleophilic Substitution: The fluorine atoms on the benzoyl group can be substituted by nucleophiles under appropriate conditions.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used to introduce nitro or sulfonic groups onto the pyridine ring.

Nucleophilic Substitution: Nucleophiles like amines or thiols can replace the fluorine atoms in the presence of a suitable catalyst.

Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the carbonyl group.

Major Products Formed:

Electrophilic Aromatic Substitution: Products include nitro-substituted or sulfonic acid-substituted derivatives.

Nucleophilic Substitution: Products include amine or thiol-substituted derivatives.

Reduction: The major product is 2-(3,4,5-trifluorobenzyl)pyridine.

Scientific Research Applications

2-(3,4,5-Trifluorobenzoyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions.

Medicine: It is explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trifluorobenzoyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The trifluorobenzoyl group enhances the compound’s ability to form strong interactions with these targets, thereby modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, further contributing to the compound’s biological effects.

Comparison with Similar Compounds

Key Observations:

Structural Variations: The methyl group in analogs introduces steric effects and alters electronic distribution. In 4-Methyl-3-(3,4,5-trifluorobenzoyl)pyridine, the methyl group at the 4-position and benzoyl group at the 3-position create a distinct electronic environment compared to the parent compound, possibly influencing solubility and reactivity .

Molecular Weight and Stability :

- Methyl-substituted analogs have a slightly higher molecular weight (251.21 vs. 249.18 for the parent compound), which may correlate with differences in melting points or crystalline stability.

Commercial Availability :

- 4-Methyl-3-(3,4,5-trifluorobenzoyl)pyridine (CAS 1187164-39-1) has been listed by suppliers like CymitQuimica with varying purity (95–97%) and availability (discontinued for some batches), suggesting challenges in synthesis or niche demand .

Potential Applications: Fluorinated pyridine derivatives are often explored as kinase inhibitors or intermediates in pharmaceuticals. The trifluorobenzoyl group’s electron-deficient nature may enhance binding to hydrophobic pockets in enzymes or receptors .

Research Findings and Implications

- Electronic Effects : The trifluorobenzoyl group’s strong electron-withdrawing nature increases the pyridine ring’s electrophilicity, making it reactive toward nucleophilic substitution or cross-coupling reactions. Methyl substituents may either amplify or mitigate this effect depending on their position .

- Biological Activity : While direct data on 2-(3,4,5-Trifluorobenzoyl)pyridine is scarce, its methyl-substituted analogs have been cataloged for research use, implying their utility in structure-activity relationship (SAR) studies for drug candidates .

- Synthetic Challenges : The discontinued status of certain analogs (e.g., 4-Methyl-3-(3,4,5-trifluorobenzoyl)pyridine) may reflect difficulties in regioselective synthesis or purification, highlighting the need for optimized methodologies .

Biological Activity

2-(3,4,5-Trifluorobenzoyl)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of 2-(3,4,5-trifluorobenzoyl)pyridine features a pyridine ring substituted with a trifluorobenzoyl group. This unique structure contributes to its biological activity, particularly in modulating enzyme functions and interacting with various biological targets.

Biological Activity

Research on 2-(3,4,5-trifluorobenzoyl)pyridine has revealed several noteworthy biological activities:

- Inhibition of Enzymatic Activity : Studies indicate that this compound can inhibit certain enzymes, potentially affecting metabolic pathways. For example, it has been noted for its ability to inhibit xanthine oxidase, which is crucial in the metabolism of purines and the management of conditions like gout .

- Anticancer Properties : Preliminary studies suggest that 2-(3,4,5-trifluorobenzoyl)pyridine may exhibit anticancer properties by inducing apoptosis in cancer cells. Its structural similarity to known anticancer agents allows it to interact with cancer cell signaling pathways .

- Antimicrobial Activity : There is emerging evidence that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents .

The mechanisms underlying the biological activity of 2-(3,4,5-trifluorobenzoyl)pyridine involve:

- Enzyme Interaction : The trifluorobenzoyl moiety may facilitate binding to active sites of enzymes such as xanthine oxidase or other drug transporters like P-glycoprotein (P-gp), leading to altered enzymatic activity and drug resistance modulation .

- Cellular Uptake : The lipophilicity introduced by the trifluoromethyl groups may enhance cellular uptake, allowing for greater efficacy in action against target cells.

Case Studies

Several case studies have explored the biological effects of 2-(3,4,5-trifluorobenzoyl)pyridine:

- Xanthine Oxidase Inhibition :

- Anticancer Activity :

- Antimicrobial Efficacy :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.